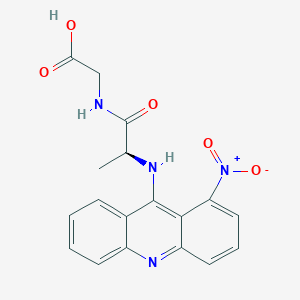
N-(1-Nitroacridin-9-yl)-L-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Nitroacridin-9-yl)-L-alanylglycine: is a synthetic organic compound that belongs to the class of acridine derivatives Acridines are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Nitroacridin-9-yl)-L-alanylglycine typically involves the following steps:
Nitration of Acridine: The starting material, acridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 1-position, forming 1-nitroacridine.
Formation of L-Alanylglycine: L-Alanylglycine is synthesized separately through standard peptide synthesis techniques, involving the coupling of L-alanine and glycine.
Coupling Reaction: The final step involves coupling 1-nitroacridine with L-alanylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in N-(1-Nitroacridin-9-yl)-L-alanylglycine can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Amino Derivatives: Reduction of the nitro group yields aminoacridine derivatives.
Halogenated Compounds: Substitution reactions can introduce halogen atoms into the acridine ring.
Aplicaciones Científicas De Investigación
Chemistry
N-(1-Nitroacridin-9-yl)-L-alanylglycine is used as a building block in organic synthesis, particularly in the development of new acridine-based compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with DNA and proteins. Acridine derivatives are known to intercalate into DNA, making them useful tools in molecular biology for studying DNA-protein interactions and as potential anticancer agents.
Medicine
The compound’s potential antitumor and antimicrobial properties make it a candidate for drug development. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used in the development of dyes and pigments due to the chromophoric properties of the acridine ring.
Mecanismo De Acción
The mechanism of action of N-(1-Nitroacridin-9-yl)-L-alanylglycine involves its ability to intercalate into DNA. This intercalation disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. The nitro group can also undergo bioreduction to form reactive intermediates that cause DNA damage.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An antineoplastic agent used in cancer chemotherapy.
Uniqueness
N-(1-Nitroacridin-9-yl)-L-alanylglycine is unique due to its specific structural features, combining the acridine moiety with a peptide chain. This hybrid structure may enhance its biological activity and specificity compared to other acridine derivatives.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and potential biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.
Propiedades
Número CAS |
90057-95-7 |
|---|---|
Fórmula molecular |
C18H16N4O5 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[(1-nitroacridin-9-yl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H16N4O5/c1-10(18(25)19-9-15(23)24)20-17-11-5-2-3-6-12(11)21-13-7-4-8-14(16(13)17)22(26)27/h2-8,10H,9H2,1H3,(H,19,25)(H,20,21)(H,23,24)/t10-/m0/s1 |
Clave InChI |
OIJQFDXBEALSAT-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


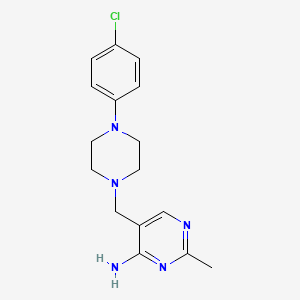


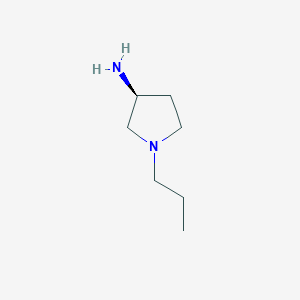

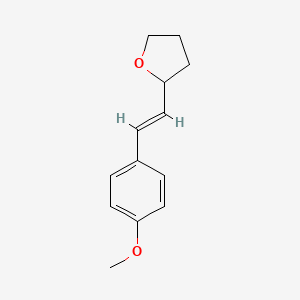
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
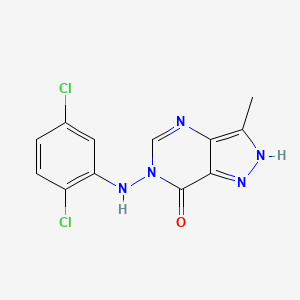
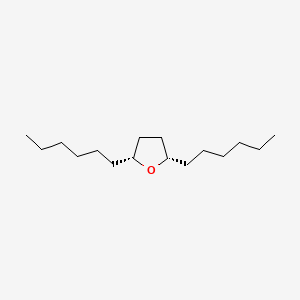

![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
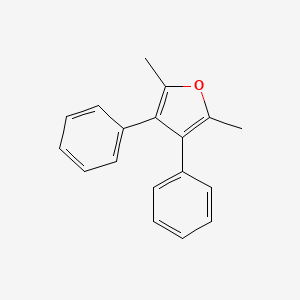
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)

